Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate
Description
Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate is a brominated imidazothiazole derivative with a carboxylate ester functional group. This compound is synthesized via multi-step pathways, typically starting from 4-bromophenacyl bromide and ethyl 2-aminothiazole-4-acetate in acetone under reflux conditions . Key intermediates include 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide, which is further functionalized to produce target derivatives . The presence of the 4-bromophenyl substituent enhances its electronic and steric properties, making it a versatile scaffold for medicinal chemistry applications, particularly in antimicrobial and enzyme inhibition studies .
Properties
IUPAC Name |
ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2S/c1-2-19-13(18)12-8-20-14-16-11(7-17(12)14)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHIESZBYJARB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromobenzaldehyde and thiosemicarbazide forms an intermediate, which then undergoes cyclization with ethyl bromoacetate in the presence of a base to yield the desired product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[2,1-b][1,3]thiazole core can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate has been extensively studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that this compound exhibits anticancer properties by inhibiting the growth of various cancer cell lines. For instance, studies have shown its efficacy against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells through mechanisms involving cellular signaling pathways and apoptosis induction .
- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays have confirmed its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Biological Research
The compound serves as a valuable tool in biological research:
- Pathway Investigation : It is utilized to explore various biological pathways and molecular targets, enhancing the understanding of disease mechanisms. Its interactions with specific receptors can elucidate the biochemical processes underlying diseases .
- Molecular Docking Studies : Advanced studies involving molecular docking have been conducted to predict the binding affinities of this compound to target proteins, providing insights into its potential as a lead compound for drug development .
Industrial Applications
This compound also finds applications in industrial synthesis:
- Precursor in Synthesis : It is used as a precursor for synthesizing more complex molecules in pharmaceuticals and agrochemicals. The unique structure allows for further chemical modifications that can lead to new compounds with desirable properties .
Case Study 1: Anticancer Efficacy
A study published in PMC evaluated the anticancer effects of this compound on MCF7 cells. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at micromolar concentrations. The study also explored the compound's mechanism of action through apoptosis assays and Western blot analysis of apoptosis-related proteins .
Case Study 2: Antimicrobial Activity Assessment
In another investigation focused on antimicrobial properties, various derivatives including this compound were screened against multiple bacterial strains using the agar diffusion method. Results showed that this compound had substantial activity against both Staphylococcus aureus and Pseudomonas aeruginosa, supporting its potential use in treating bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents enhance electrophilicity, improving binding to enzyme active sites (e.g., aldose reductase inhibition in bromophenyl derivatives) .
- Planarity and Crystallinity : Chlorophenyl derivatives exhibit planar imidazothiazole rings with π-stacking, critical for solid-state stability .
- Functional Group Flexibility : Carboxylic acid derivatives (e.g., 6-(4-chlorophenyl)-imidazo...-3-carboxylic acid) enable salt formation, enhancing bioavailability .
Enzyme Inhibition
- Aldose Reductase Inhibition : Bromophenyl derivatives (e.g., 2-[[6-(4-bromophenyl)...]acetyl]-N-benzoylhydrazinecarbothioamide) show IC₅₀ values of 12–45 μM, attributed to the bromine’s electron-withdrawing effect enhancing substrate binding .
- SIRT1 Activation : Nitrophenyl analogs (e.g., Ethyl 6-(2-nitrophenyl)...carboxylate) serve as precursors for SIRT1 activators, which are 1000-fold more potent than resveratrol .
Antimicrobial Activity
- Bromophenyl derivatives exhibit broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli (MIC: 8–32 μg/mL), outperforming chlorophenyl analogs due to increased lipophilicity .
Physicochemical Properties
Notes:
Biological Activity
Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate (CAS Number: 393107-89-6) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁BrN₂O₂S
- Molecular Weight : 351.22 g/mol
- IUPAC Name : this compound
The compound features an imidazo[2,1-b][1,3]thiazole core, which is known for its diverse biological activities. The presence of the bromine atom in the phenyl group is significant, as halogen substituents often influence the pharmacological properties of organic compounds.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular processes. Notably:
- Anticancer Activity : The compound has been shown to inhibit the growth of certain cancer cell lines by interfering with cellular signaling pathways and inducing apoptosis. This is particularly relevant in cancers where focal adhesion kinase (FAK) is overexpressed, as seen in pancreatic cancer studies .
- Antimicrobial Properties : Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and similar compounds:
Case Study 1: Anticancer Activity
In a study evaluating new imidazo[2,1-b][1,3,4]thiadiazole derivatives for their ability to inhibit FAK phosphorylation in pancreatic cancer cells, this compound showed promising results with respect to cytotoxicity and potential synergistic effects with gemcitabine treatment .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives demonstrated that compounds similar to Ethyl 6-(4-bromophenyl) exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting their potential as therapeutic agents in treating infections caused by these bacteria .
Q & A
Q. What are the established synthetic routes for Ethyl 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. A common method starts with 2-amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide, which undergoes cyclization in refluxing ethanol to form the imidazo-thiazole core . Alternative routes use hydrazine hydrate to generate intermediates like 2-[6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-yl]acetohydrazide, followed by reactions with isothiocyanates or cyclic ketones . Key factors include solvent choice (ethanol or acetonitrile), temperature control (reflux conditions), and reaction time (3–20 hours), which directly impact purity (>90%) and yield (79–85%) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- NMR and IR spectroscopy : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹) and aromatic proton environments .
- X-ray crystallography : Resolves dihedral angles (e.g., 27.34° between imidazo-thiazole and bromophenyl planes) and bond-length variations (e.g., S1–C2: 1.758 Å vs. S1–C3: 1.731 Å), indicating resonance effects .
- HPLC/TLC : Monitors reaction progress and purity .
Q. What in vitro bioassays are commonly used to evaluate its biological activity?
- Enzyme inhibition assays : Aldose reductase (IC₅₀ values) and acetylcholinesterase (Ellman’s method) .
- Kinase inhibition : ATP-binding site competition assays using fluorogenic substrates .
- Cytotoxicity screening : MTT assays against cancer cell lines (e.g., breast cancer MCF-7) .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the cyclization step?
- Solvent optimization : Replace ethanol with aprotic solvents (e.g., DMF) to reduce side reactions.
- Catalysis : Introduce mild bases (e.g., K₂CO₃) to accelerate cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield .
Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?
- Meta-analysis : Compare substituent effects (e.g., 4-bromo vs. 4-fluoro phenyl) on IC₅₀ values. For example, bromophenyl derivatives show stronger aldose reductase inhibition than fluorophenyl analogs due to enhanced electron-withdrawing effects .
- Computational docking : Validate target binding modes (e.g., hydrophobic interactions with SIRT1 or kinase domains) .
Q. How do QSAR models guide structural modifications to enhance bioactivity?
- Descriptor selection : Parameters like logP, polar surface area, and Hammett constants correlate with acetylcholinesterase inhibition (R² > 0.85) .
- Scaffold hopping : Replace the ethyl ester with a methyl group to improve membrane permeability while retaining hydrogen-bonding capacity .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Resonance stabilization : The imidazo-thiazole core delocalizes electron density, reducing hydrolysis susceptibility .
- Intermolecular interactions : C–H⋯N hydrogen bonds (2.89 Å) and π-stacking (3.5 Å spacing) enhance crystalline stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
